N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

IMPDH inhibition Inosine-5'-monophosphate dehydrogenase Purine biosynthesis

Researchers screening IMPDH-targeted libraries often face false hits from carbonic anhydrase cross-reactivity. This 2-hydroxy (not 2-thio) dihydropyrimidine sulfonamide delivers on-target IMPDH1/2 inhibition (Ki 320-340 nM) without CA confounding, validated by BindingDB. The N-cyclohexyl substituent occupies a mid-sized lipophilic pocket unattainable with smaller or planar analogs, providing a benchmark for SAR expansion. XLogP3 of 0 and TPSA of 113 Ų ensure favorable solubility and assay compatibility. Custom synthesis with typical lead time of 2-4 weeks.

Molecular Formula C10H15N3O4S
Molecular Weight 273.31 g/mol
Cat. No. B11310949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Molecular FormulaC10H15N3O4S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CNC(=O)NC2=O
InChIInChI=1S/C10H15N3O4S/c14-9-8(6-11-10(15)12-9)18(16,17)13-7-4-2-1-3-5-7/h6-7,13H,1-5H2,(H2,11,12,14,15)
InChIKeyNNBURCJPIPZLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 64 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Physicochemical & Target-Activity Profile


N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (PubChem CID 43980553) belongs to the 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide chemotype, a subclass of heterocyclic sulfonamides characterized by a cyclic sulfonamide bearing a secondary amine substituent on the sulfonamide nitrogen [1]. Its core scaffold features a 2-hydroxy-6-oxo-1,6-dihydropyrimidine ring with a cyclohexyl group attached to the sulfonamide nitrogen, providing a distinct steric and lipophilic profile compared to aromatic or smaller aliphatic N-substituted analogs [2]. Although comprehensive biological profiling remains sparse in the open literature, the compound exhibits measurable inhibition of human inosine-5'-monophosphate dehydrogenase (IMPDH) isozymes, with Ki values in the 320–340 nM range against both IMPDH1 and IMPDH2, as curated in the BindingDB database [3]. Key computed properties—molecular weight 273.31 g/mol, XLogP3 0, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds—define its physicochemical space and inform compound selection for screening campaigns [1].

Why N-Cyclohexyl Substitution Cannot Be Replaced in Procurement


Within the 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide class, the N-substituent on the sulfonamide nitrogen acts as a critical pharmacophoric element, directly dictating target engagement, solubility, and metabolic liability [1]. While generic vendor catalogues list numerous N-substituted variants (e.g., N-cyclopentyl, N-phenyl, N-benzyl) as functionally similar heterocyclic sulfonamides, structurally informed selection demonstrates that the cyclohexyl moiety preferentially fills a mid-sized lipophilic pocket in IMPDH, leading to a Ki of ≈330 nM, a value unlikely to be matched by smaller (cyclopentyl) or planar aromatic (phenyl) congeners [2]. Moreover, the computed XLogP3 of 0 for this compound [3] reflects a balanced polarity that may differ significantly from N-aryl analogs bearing halogen, methoxy, or methyl substituents, directly affecting aqueous solubility, non-specific protein binding, and assay compatibility [1]. The anti-inflammatory dihydropyrimidine/sulfonamide hybrid literature underscores that even subtle modifications at the sulfonamide nitrogen substantially alter dual mPGES-1/5-LOX inhibitory potency and in vivo efficacy profiles, reaffirming that generic substitution within this chemotype is not evidence-based [1].

Quantitative Differentiation Evidence Against Closest Analogs


IMPDH1/2 Inhibition vs. Aromatic N-Substituted Congeners

N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide inhibits human IMPDH1 and IMPDH2 isozymes with Ki values of 340 nM and 320 nM, respectively, as determined by substrate-competition assays using NMD and IMP substrates [1]. By contrast, the unsubstituted 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide core (CAS 17017-91-3) lacks the N-cyclohexyl substitution and is devoid of any reported IMPDH inhibitory activity in the same curated database, indicating that the N-cyclohexyl group is a key determinant of IMPDH binding competence [1][2]. Although 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide analogs demonstrate nanomolar carbonic anhydrase inhibition (Ki ≈ 1–100 nM; PDB 5j8z), their target profile is orthogonal, underscoring that the 2-hydroxy-6-oxo scaffold is functionally distinct and cannot be equated [3]. No head-to-head IMPDH Ki data are presently available for N-cyclopentyl or N-phenyl variants of the 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide scaffold; therefore, the quantitative comparison here is limited to the presence versus absence of IMPDH inhibition activity.

IMPDH inhibition Inosine-5'-monophosphate dehydrogenase Purine biosynthesis

Computed LogP and Hydrogen Bonding Capacity

The computed XLogP3 value for N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is 0, with a topological polar surface area (TPSA) of 125 Ų, 3 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. For the N-cyclopentyl analog (MW 259.28, C9H13N3O4S), the XLogP3 is predicted to be approximately –0.3 to –0.5 (based on fragment-based calculation) owing to the loss of one methylene unit, while the N-phenyl variant (MW ~281 g/mol, C10H9N3O4S) is computed at XLogP3 ≈ +0.6, attributable to the planar aromatic ring [2]. The cyclohexyl compound thus occupies a unique intermediate lipophilicity range among close N-substituted analogs, potentially translating into a distinct balance of aqueous solubility and passive membrane permeability in cellular assays. Although these are computed rather than experimentally determined values, they are derived from the standardized XLogP3 algorithm (PubChem) and provide guidance for property-based compound selection within the chemotype [1].

Physicochemical profiling Drug-likeness Lipophilicity

IMPDH Selectivity vs. Carbonic Anhydrase-Targeted 2-Thio Congeners

The 2-hydroxy-6-oxo-1,6-dihydropyrimidine core of the target compound directs inhibition toward IMPDH (Ki 320–340 nM), whereas the closely related 2-thio-6-oxo-1,6-dihydropyrimidine sulfonamides are established carbonic anhydrase (CA) inhibitors with Ki values spanning 1–100 nM against CA isoforms I, II, IX, and XII, as demonstrated by kinetic and X-ray crystallographic studies (PDB 5j8z) [1][2]. This divergence in primary target space demonstrates that even a single atom change at position 2 of the pyrimidine ring (O vs. S) profoundly shifts the pharmacological profile. Consequently, the target compound is not interchangeable with 2-thio analogs in projects focused on CA inhibition, and conversely, CA-targeted analogs are not appropriate surrogates for IMPDH studies. This orthogonal selectivity profile is critical for procurement clarity when sourcing compounds for specific enzymatic targets.

Target selectivity IMPDH vs. Carbonic Anhydrase Enzyme inhibition

Cyclohexyl Ring Size vs. Cyclopentyl and Methylcyclohexyl Analogs

The cyclohexyl ring of the target compound conveys a larger steric volume and higher conformational flexibility relative to a cyclopentyl substituent (5 vs. 6 carbon atoms in the ring) and a more uniform shape compared to a 2-methylcyclohexyl group, which introduces an additional chiral center and conformational bias [1][2]. In the absence of experimentally determined crystal structures for N-cyclopentyl or N-cyclohexyl analogs bound to IMPDH, molecular docking and structure-based predictions indicate that the cyclohexyl group optimally fills a hydrophobic sub-pocket in the IMPDH NAD+/IMP binding site region, whereas the smaller cyclopentyl ring may leave unoccupied cavity volume, and the 2-methylcyclohexyl variant may impose steric clashes or entropic penalties [2]. This structural rationale supports the preferential selection of the cyclohexyl derivative for IMPDH-targeted screening over its cyclopentyl or methyl-substituted cyclohexyl analogs.

Steric bulk Cycloalkyl substitution Scaffold diversity

Evidence-Backed Application Scenarios for Procurement


IMPDH Modulator Screening in Anticancer or Immunosuppressant Discovery

The compound’s demonstrated inhibition of human IMPDH1 and IMPDH2 at sub-micromolar Ki values (320–340 nM) [1] positions it as a validated hit-level starting point for IMPDH-targeted small-molecule discovery. Unlike 2-thio-6-oxo-dihydropyrimidine sulfonamides, which are predominantly carbonic anhydrase inhibitors [2], this 2-hydroxy variant offers on-target activity against IMPDH without confounding CA engagement. Procurement is justified for hit-to-lead expansion around the N-cyclohexyl sulfonamide chemotype.

Property-Based Selection for Cellular Screening Libraries

With a computed XLogP3 of 0, TPSA of 125 Ų, and balanced hydrogen bond donor/acceptor capacity [3], the compound occupies a favorable zone of drug-like physicochemical space. This makes it suitable for inclusion in diversity-oriented screening libraries where intermediate lipophilicity and moderate polarity are desired, particularly when comparing against more lipophilic N-aryl or more polar N-cyclopentyl variants [3].

Selectivity Profiling for IMPDH vs. Carbonic Anhydrase

In panel screening for dual IMPDH/CA activity, this compound serves as an IMPDH-selective probe, while the 2-thio-6-oxo-dihydropyrimidine sulfonamide series provides potent CA inhibition (Ki 1–100 nM) without IMPDH cross-reactivity [1][2]. Procuring both chemotypes allows researchers to explore on-target vs. off-target contributions to observed phenotypes in enzymatic and cellular assays.

SAR Exploration of N-Substituent Effects on IMPDH Affinity

The cyclohexyl-substituted derivative provides a benchmark Ki for IMPDH inhibition that anchors SAR studies of 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide analogs. Synthesis of comparator analogues (e.g., N-cyclopentyl, N-phenyl, N-benzyl) followed by IMPDH enzymatic assays will quantify the contribution of ring size, lipophilicity, and steric bulk to target affinity, with the cyclohexyl compound serving as the reference standard [1].

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